2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol
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Overview
Description
2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol is a complex organic compound characterized by the presence of iodine, methoxy, nitrophenyl, and piperazine groups
Preparation Methods
The synthesis of 2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol typically involves multi-step organic reactions. The synthetic route may include:
Iodination: Introduction of the iodine atom into the aromatic ring.
Methoxylation: Addition of a methoxy group to the aromatic ring.
Piperazine Derivatization: Attachment of the piperazine moiety to the aromatic ring.
Nitrophenyl Substitution: Introduction of the nitrophenyl group to the piperazine ring.
Each step requires specific reagents and conditions, such as iodine, methanol, piperazine, and nitrophenyl derivatives, along with catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Materials Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar compounds to 2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol include:
2-iodo-6-methoxy-4-[[4-(4-methylphenyl)piperazin-1-yl]methyl]phenol: Differing by the presence of a methyl group instead of a nitrophenyl group.
2-iodo-6-methoxy-4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenol: Differing by the presence of a chlorophenyl group instead of a nitrophenyl group.
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20IN3O4/c1-26-17-11-13(10-16(19)18(17)23)12-20-6-8-21(9-7-20)14-2-4-15(5-3-14)22(24)25/h2-5,10-11,23H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMWRJAKHOESNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20IN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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